5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole hydrochloride: Similar structure but with a different position of the piperidine ring.
2-Piperidin-4-yl-1H-benzimidazole: Lacks the fluorine atom and has a different piperidine ring position.
Uniqueness
5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride is unique due to the specific positioning of the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-2-piperidin-3-yl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHRJOHWNQCIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700229 | |
Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158245-62-5 | |
Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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